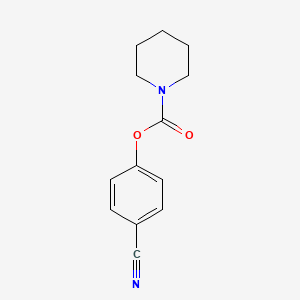

4-Cyanophenyl piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyanophenyl piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a cyanophenyl group and a carboxylate ester

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl piperidine-1-carboxylate typically involves the reaction of piperidine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions and minimizing human error.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be further functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Chemical Properties and Structure

4-Cyanophenyl piperidine-1-carboxylate is characterized by a piperidine ring, which is a six-membered heterocyclic compound containing nitrogen. The presence of the cyanophenyl group enhances its reactivity and potential biological activity. The compound can exist in various forms depending on the substituents attached to the piperidine and phenyl rings, which can significantly influence its pharmacological properties.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing drugs targeting specific receptors or enzymes involved in disease pathways.

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as reversible inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression. Studies have shown that modifications to the structure can enhance potency, with some derivatives demonstrating IC50 values below 100 nM against LSD1 .

Biological Studies

The compound is utilized in biological research to understand enzyme mechanisms and receptor interactions. Its ability to inhibit specific biological pathways makes it a candidate for studying diseases like cancer and neurodegenerative disorders.

- Case Study : A study highlighted the development of 4-cyanophenyl derivatives that showed significant inhibitory effects on LSD1, suggesting potential therapeutic applications in oncology .

Pharmacology

The pharmacological profile of this compound includes anti-cancer, anti-inflammatory, and neuroprotective activities. Its derivatives have been explored for their potential benefits in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Therapeutic Potential : The structural modifications of piperidine derivatives have been linked to improved pharmacokinetic properties, enhancing their bioavailability and efficacy against specific targets .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Synthetic Method | Key Reagents | Yield (%) |

|---|---|---|

| Reaction with amines | Tert-butyloxycarbonyl (Boc) | 70-90 |

| Nucleophilic substitution | Potassium permanganate | Variable |

| Oxidation | Chromium trioxide | Variable |

作用機序

The mechanism of action of 4-Cyanophenyl piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The cyanophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

類似化合物との比較

Piperidine derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate share structural similarities but differ in their functional groups and substitution patterns.

Cyanophenyl derivatives: Compounds such as 4-cyanophenyl acetate and 4-cyanophenyl butyrate have similar aromatic structures but differ in their ester groups.

Uniqueness: 4-Cyanophenyl piperidine-1-carboxylate is unique due to the combination of the piperidine ring and the cyanophenyl group, which imparts distinct chemical and biological properties

生物活性

4-Cyanophenyl piperidine-1-carboxylate, often referred to in its derivative forms such as 1-Boc-4-(4'-Cyanophenyl)piperidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and potential applications of this compound based on various research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a cyanophenyl group, enhancing its interaction with biological targets. The general formula is represented as:

This compound typically appears as white to off-white crystals with a melting point of approximately 60-63 °C .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the functionalization of piperidine derivatives. A common synthetic route includes:

- Starting Materials : Piperidine and 4-cyanobenzoyl chloride.

- Reaction Conditions : Conducted in solvents like dichloromethane or ethanol under controlled temperatures.

- Yield Optimization : Adjusting reaction time and temperature is crucial for maximizing yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperidine ring structure allows it to mimic natural ligands, facilitating binding to active sites on target proteins . The cyanophenyl group enhances binding affinity through π-π interactions and hydrogen bonding, which are critical for modulating biological responses .

Pharmacological Effects

Research indicates that compounds related to this compound exhibit various pharmacological effects:

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor in certain biochemical pathways, potentially impacting cardiovascular functions as seen in related studies .

- Receptor Modulation : The compound has been evaluated for its role as a ligand in receptor binding studies, suggesting potential applications in drug development targeting G-protein coupled receptors (GPCRs) .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

化学反応の分析

Hydrolysis Reactions

The nitrile and ester groups undergo hydrolysis under different conditions:

Nucleophilic Substitution

The nitrile group participates in substitution reactions with nucleophiles:

| Reagents | Conditions | Products | Applications |

|---|---|---|---|

| Ammonia | NH₃/EtOH, 60°C, 24 hrs | 4-Carbamimidoylphenyl piperidine-1-carboxylate | Precursor for heterocycle synthesis (e.g., triazoles). |

| Grignard Reagents | RMgX/THF, −78°C → rt | 4-Aryl/alkylphenyl piperidine-1-carboxylate | Introduces steric bulk for pharmacological optimization. |

Catalytic Hydrogenation

The nitrile group can be reduced to amines under hydrogenation conditions:

Deprotection of Functional Groups

While the parent compound lacks protecting groups, analogs like Boc-protected derivatives show:

Cross-Coupling Reactions

The aromatic ring participates in palladium-mediated couplings:

Stability Under Physiological Conditions

Studies on analogs reveal:

特性

IUPAC Name |

(4-cyanophenyl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-11-4-6-12(7-5-11)17-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYVDAXIPFPNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。